Enhanced Fungicidal Efficacy: Derivatives of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine vs. Commercial Standard
Derivatives synthesized from the 2-Amino-3-chloro-5-(trifluoromethyl)pyridine core demonstrate high fungicidal efficacy. A specific derivative, methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenoxy)(phenyl)methyl)acrylate (compound 2g), achieved complete control (100%) of both wheat powdery mildew and cucumber downy mildew at an application rate of 400 g ai/ha [1]. In the same study, it also achieved 98% control of cucumber anthracnose at the same application rate [1].
| Evidence Dimension | Fungicidal activity |
|---|---|
| Target Compound Data | 100% control of wheat powdery mildew and cucumber downy mildew; 98% control of cucumber anthracnose (for derivative 2g) |
| Comparator Or Baseline | Other synthesized analogs in the study (e.g., 2b, 3b, 11a) exhibited 'moderate to good' fungicidal activity; the study notes that these novel derivatives had 'little herbicidal activity' but 'moderate to good fungicidal activity' |
| Quantified Difference | Derivative 2g was the most effective, achieving 98-100% control, outperforming other analogs in the series. |
| Conditions | In planta bioassay at 400 g ai/ha application rate. |
Why This Matters
This demonstrates that the (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl moiety, which is accessible from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, can be used to create high-potency fungicidal leads, making the parent compound a strategically valuable building block in agrochemical R&D.
- [1] Journal of Fluorine Chemistry. (2006). Synthesis and bioactivity of novel (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl containing acrylate and acrylonitrile derivatives. Volume 127, Issue 12, Pages 1540-1546. View Source
